(3-Fluorophenyl) methyl carbonate
Description
(3-Fluorophenyl) methyl carbonate is an organofluorine compound featuring a fluorinated aromatic ring (meta-substituted fluorine) linked to a methyl carbonate group. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of carboxamide derivatives and heterocyclic compounds. For example, it is utilized in the synthesis of pyrrolo-pyridazine carboxamides and pyrazolo-pyrimidine chromenone derivatives, as demonstrated in recent patent applications .
Properties
CAS No. |
1847-99-0 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(3-fluorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H7FO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3 |
InChI Key |
MLNFIBBIDYMOOB-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC(=CC=C1)F |
Canonical SMILES |
COC(=O)OC1=CC(=CC=C1)F |
Synonyms |
Carbonic acid methyl 3-fluorophenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The meta-fluorine in (3-Fluorophenyl) methyl carbonate may offer a balance between electronic withdrawal and steric bulk compared to para-substituted analogs. This could optimize reactivity in cross-coupling reactions, as seen in its use with boronic acids in Suzuki reactions .
- Synthetic Utility : Patent EP 4374877A2 highlights its role in synthesizing carboxamide derivatives with fused pyridazine rings, suggesting specific advantages in constructing nitrogen-rich heterocycles .
Physicochemical Properties
Table 2: Physicochemical Properties (Inferred)
Key Observations :
- Melting Point: Fluorination generally increases melting points due to enhanced dipole interactions. The meta-fluorine in Example 75 () contributes to a melting point of 163–166°C, higher than non-fluorinated analogs .
- Lipophilicity : The fluorine atom increases logP values, improving membrane permeability in drug candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
